trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
Übersicht
Beschreibung
Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a morpholine ring and a pyrrolidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride typically involves the reaction of morpholine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon, in an aqueous or alcoholic solution. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in different reduced forms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of halogenated or aminated products .
Wissenschaftliche Forschungsanwendungen
Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is a key intermediate in the development of various therapeutic agents, including antiviral, antibacterial, and anticancer drugs.
Wirkmechanismus
The mechanism of action of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Trans-4-(4-Morpholinyl)cyclohexanol: This compound shares a similar morpholine ring but differs in the cyclohexanol structure.
Trans-4-(4-Morpholinyl)tetrahydro-3-furanylamine: Another similar compound with a tetrahydrofuran ring instead of a pyrrolidine ring.
Uniqueness: Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride is unique due to its specific combination of morpholine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and other specialized chemicals .
Biologische Aktivität
trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a morpholine substituent, which enhances its interaction with biological targets. Its structural formula can be represented as follows:
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound has shown to bind to enantioselective proteins, influencing various biological pathways. Its mechanism may involve:
- Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth, potentially disrupting cell wall synthesis or function.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Biological Activity Overview
Activity | Effect | Study Reference |
---|---|---|
Antimicrobial | Inhibits growth of various bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Potentially inhibits specific enzymes |
Case Studies and Research Findings
-
Antimicrobial Properties :
A study demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes. -
Anticancer Effects :
In vitro studies on human cancer cell lines (HeLa, HepG2, A549) revealed that the compound significantly reduced cell viability and induced apoptosis. The cytotoxic effects were linked to the activation of caspase pathways, indicating a potential for development as an anticancer agent . -
Enzyme Inhibition :
Research focused on the inhibition of metabotropic glutamate receptor 4 (mGluR4) showed that derivatives of the compound could modulate receptor activity, suggesting implications for treating neurodegenerative diseases like Parkinson's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the morpholine and pyrrolidine rings can enhance selectivity and potency against specific biological targets. For instance, substituents that increase hydrophilicity may improve solubility and bioavailability.
Eigenschaften
CAS-Nummer |
1262769-44-7 |
---|---|
Molekularformel |
C8H17ClN2O2 |
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
(3S,4S)-4-morpholin-4-ylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-8-6-9-5-7(8)10-1-3-12-4-2-10;/h7-9,11H,1-6H2;1H/t7-,8-;/m0./s1 |
InChI-Schlüssel |
RCRSXWJNJVYRHE-WSZWBAFRSA-N |
SMILES |
C1COCCN1C2CNCC2O.Cl.Cl |
Isomerische SMILES |
C1COCCN1[C@H]2CNC[C@@H]2O.Cl |
Kanonische SMILES |
C1COCCN1C2CNCC2O.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.